1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene
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Overview
Description
1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes three pyrene units attached to a biphenyl core. The pyrene units are known for their photophysical and electronic properties, making this compound of significant interest in various scientific fields.
Preparation Methods
The synthesis of 1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene typically involves multiple steps, including the formation of the biphenyl core and the subsequent attachment of pyrene units. One common method involves the use of diazonium salts and coupling reactions to form the biphenyl core, followed by electrophilic aromatic substitution to attach the pyrene units. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve high yields .
Industrial production methods for this compound are less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale for research purposes.
Chemical Reactions Analysis
1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, nitro compounds, and organometallic reagents being used to introduce different functional groups onto the pyrene units
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrene derivatives and biphenyl compounds.
Scientific Research Applications
1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecular architectures and materials with unique electronic and photophysical properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its strong fluorescence.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene is primarily related to its ability to interact with various molecular targets through non-covalent interactions. These interactions include π-π stacking, hydrogen bonding, and van der Waals forces. The compound’s unique structure allows it to bind to specific sites on proteins, nucleic acids, and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene can be compared to other similar compounds, such as:
1,1’-Biphenyl: A simpler biphenyl compound with two phenyl rings, lacking the additional pyrene units.
1,1’,1’‘-([1,1’-Biphenyl]-4,4’,6-triyl)tripyrene: A similar compound with different substitution patterns on the biphenyl core.
1,1’,1’‘-([1,1’-Biphenyl]-2,2’,4-triyl)tripyrene: Another variant with different positions for the pyrene units
The uniqueness of 1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene lies in its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it valuable for specialized applications.
Properties
CAS No. |
919791-85-8 |
---|---|
Molecular Formula |
C60H34 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
1-[3-[3,5-di(pyren-1-yl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C60H34/c1-5-35-13-16-41-19-25-49(52-28-22-38(8-1)55(35)58(41)52)45-12-4-11-44(31-45)46-32-47(50-26-20-42-17-14-36-6-2-9-39-23-29-53(50)59(42)56(36)39)34-48(33-46)51-27-21-43-18-15-37-7-3-10-40-24-30-54(51)60(43)57(37)40/h1-34H |
InChI Key |
QEIRDSLSEPWLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)C6=CC(=CC(=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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